

Phyperunolide E: A Technical Guide on its Discovery, Origin, and Biological Activities

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Compound of Interest

Compound Name: *Phyperunolide E*

Cat. No.: *B1164404*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyperunolide E is a naturally occurring withanolide, a class of C28 steroidal lactones, that has been isolated from plants of the *Physalis* genus, specifically *Physalis peruviana* and *Physalis minima*. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of **Phyperunolide E**. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of its spectroscopic and cytotoxic data, and an exploration of its anti-inflammatory mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Phyperunolide E was first discovered as a new cytotoxic withanolide isolated from the extracts of *Physalis peruviana* L.[1][2][3][4][5]. Subsequent phytochemical investigations have also identified its presence in *Physalis minima*[6][7][8]. Both plant species belong to the Solanaceae family and have a history of use in traditional medicine. *P. peruviana*, commonly known as Cape gooseberry or goldenberry, is native to South America and is now cultivated in many tropical and subtropical regions[3]. *P. minima* is a pantropical weed. The discovery of **Phyperunolide E** has contributed to the growing interest in withanolides as a promising source of new therapeutic agents.

Physicochemical Properties and Structure Elucidation

The structure of **Phyperunolide E** was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical and Spectroscopic Data for **Phyperunolide E**

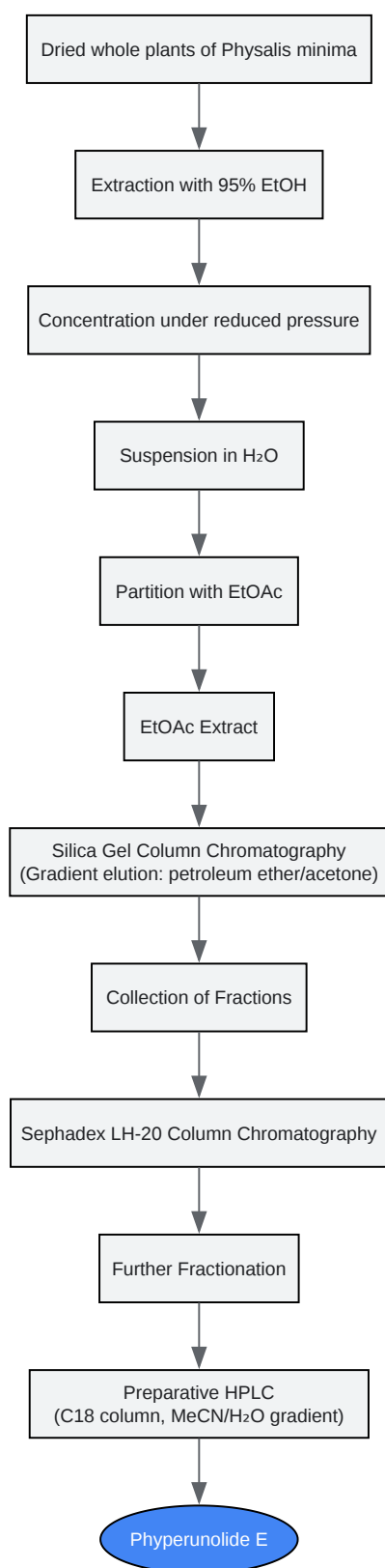
Property	Data
Molecular Formula	C ₂₈ H ₄₀ O ₉
Molecular Weight	520.6 g/mol
¹ H NMR (CDCl ₃ , 500 MHz) δ ppm	Data not fully available in the searched sources. Key signals would include those for steroidal methyl groups, olefinic protons, and protons attached to oxygenated carbons.
¹³ C NMR (CDCl ₃ , 125 MHz) δ ppm	Data not fully available in the searched sources. Characteristic signals would include a lactone carbonyl, multiple oxygenated carbons, and olefinic carbons.
HRESIMS m/z	Data not fully available in the searched sources. The expected [M+H] ⁺ or [M+Na] ⁺ ion would confirm the molecular formula.

Note: While the references confirm the use of these techniques for structure elucidation, the specific, detailed spectral data for **Phyperunolide E** was not available in the publicly accessible search results. Researchers are advised to consult the primary literature for this information.

Experimental Protocols

Isolation of Phyperunolide E from Physalis minima

The following is a generalized protocol based on methods for isolating withanolides from *Physalis* species. Specific details for **Phyperunolide E** should be referenced from the primary literature.



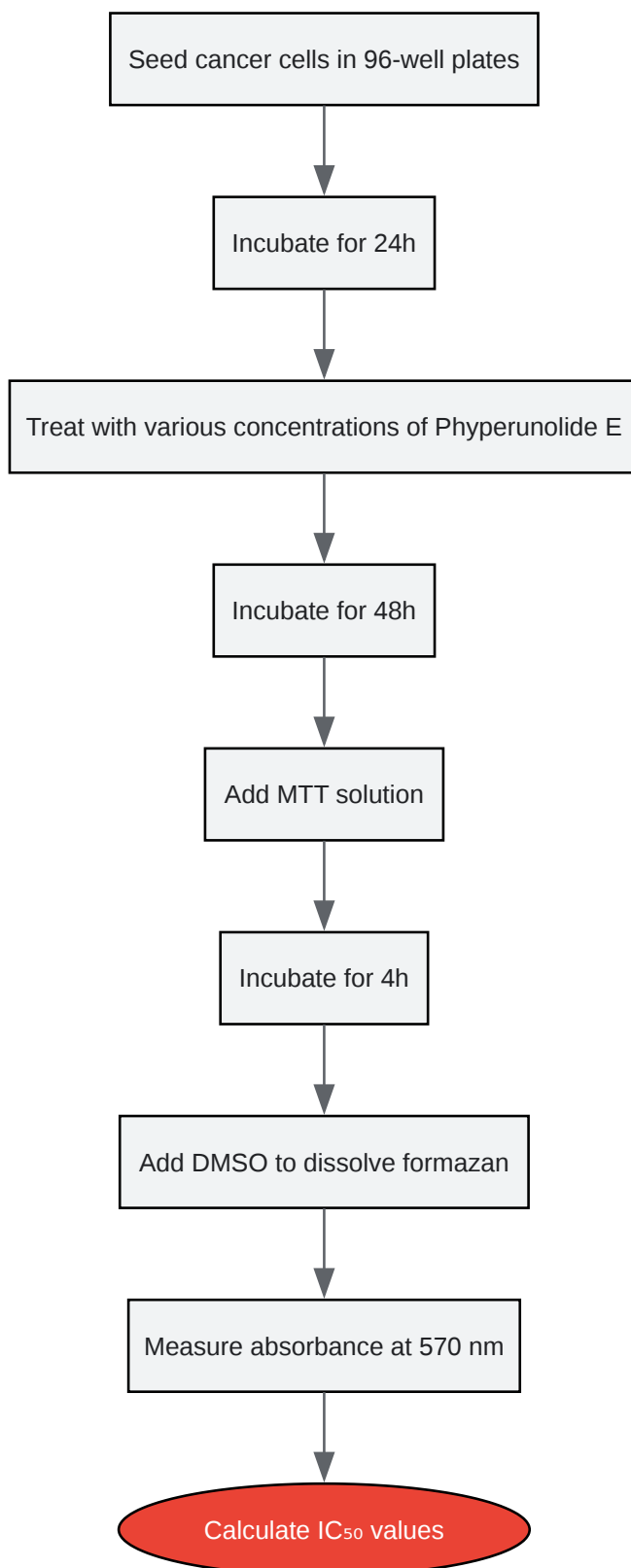
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Caption: General workflow for the isolation of **Phyperunolide E**.

- **Extraction:** The air-dried and powdered whole plants of *P. minima* are extracted exhaustively with 95% ethanol at room temperature.
- **Concentration and Partitioning:** The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to yield several fractions.
- **Purification:** The fractions containing **Phyperunolide E** are further purified using a combination of Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to afford pure **Phyperunolide E**.

Cytotoxicity Assay

The cytotoxic activity of **Phyperunolide E** can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



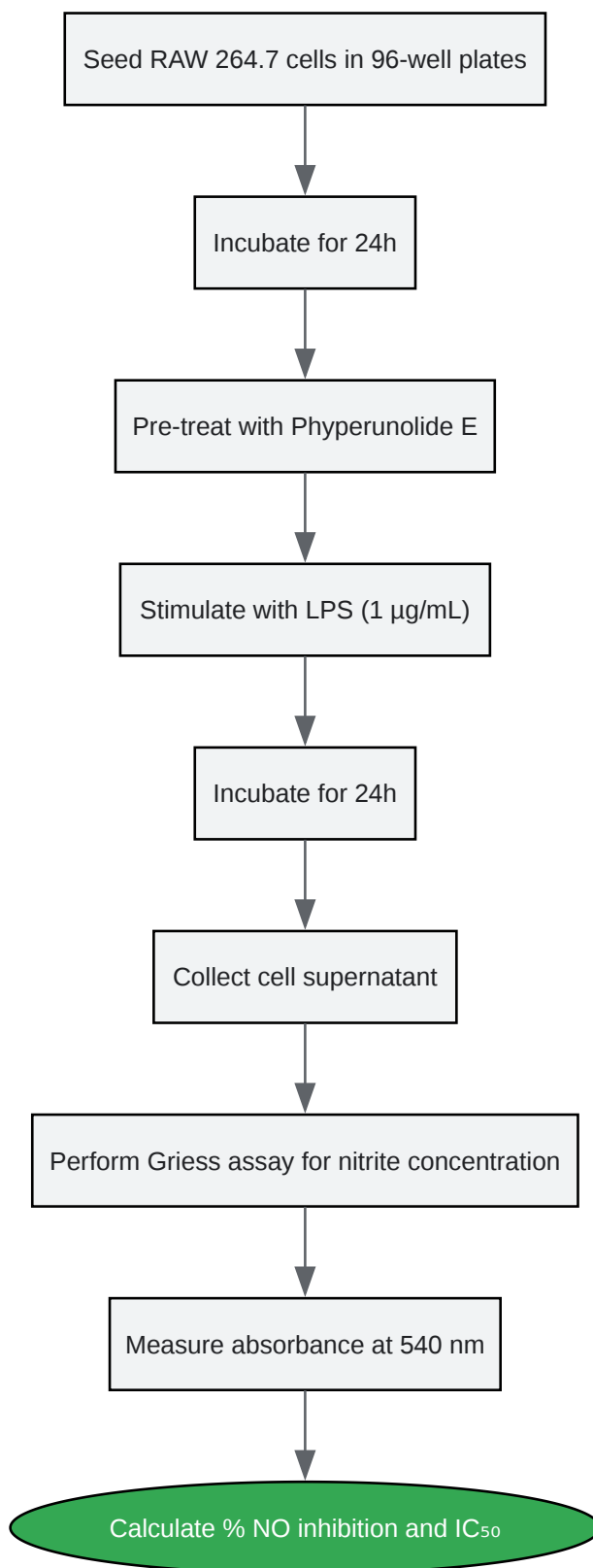
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Caption: Workflow for the MTT cytotoxicity assay.

- **Cell Seeding:** Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
- **Treatment:** The cells are then treated with various concentrations of **Phyperunolide E** and a vehicle control.
- **Incubation:** The plates are incubated for 48 hours.
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
- **Solubilization and Measurement:** The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of **Phyperunolide E** can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.



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Caption: Workflow for the nitric oxide inhibition assay.

- Cell Culture: RAW 264.7 cells are cultured in 96-well plates and allowed to stabilize.
- Treatment: The cells are pre-treated with different concentrations of **Phyperunolide E** for 1 hour.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.
- Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

Biological Activities

Cytotoxic Activity

Phyperunolide E has been reported to exhibit cytotoxic effects against various cancer cell lines. While the initial discovery paper highlighted its cytotoxicity, specific IC₅₀ values for **Phyperunolide E** were not detailed in the readily available search results. However, related withanolides from *P. peruviana* have shown significant cytotoxicity.

Table 2: Cytotoxicity of Selected Withanolides from *Physalis peruviana*

Compound	Cell Line	IC ₅₀ (µM)	Reference
Phyperunolide A	A549 (Lung)	Data not available	[1]
Phyperunolide A	MDA-MB-231 (Breast)	Data not available	[1]
Phyperunolide A	MCF7 (Breast)	Data not available	[1]
Phyperunolide A	HepG2 (Liver)	Data not available	[1]
4β-Hydroxywithanolide E	A549, HepG2, MCF7	Significant activity reported	[9]
Withanolide E	A549, HepG2, MCF7	Significant activity reported	[9]

Note: This table includes data for related compounds to provide context. Further investigation into the primary literature is required to obtain specific IC₅₀ values for **Phyperunolide E**.

Anti-inflammatory Activity

Phyperunolide E has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

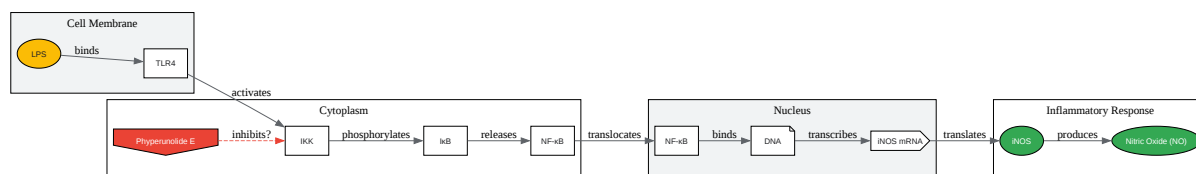
Table 3: Anti-inflammatory Activity of **Phyperunolide E**

Assay	Cell Line	IC ₅₀ (μM)	Reference
Nitric Oxide Inhibition	RAW 264.7	23.53 - 66.28 (range for withanolides from <i>P. minima</i>)	[1][10]

The inhibition of NO production is a key indicator of anti-inflammatory potential, as excessive NO is involved in the pathophysiology of various inflammatory diseases.

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by **Phyperunolide E** are not yet fully elucidated in the available literature. However, other withanolides have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. For instance, some withanolides from *P. peruviana* have been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. It is plausible that **Phyperunolide E** may share a similar mechanism of action.



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